2-(3-Chloronaphthalen-2-yl)aceticacid

Nicotinic acetylcholine receptor Binding affinity Neuronal receptor subtype

Research on CRTH2 antagonists requires validated scaffolds with defined off-target profiles to avoid confounding cholinergic effects. 2-(3-Chloronaphthalen-2-yl)acetic acid (CAS 858460-30-7) provides: • Quantified CRTH2 antagonism with documented SAR for allergic/inflammatory disease models • Benchmark nicotinic receptor binding data (α4β4 Ki = 10.5 μM) for selectivity profiling • Dual-pathway utility: ACAT inhibition (IC50 4.8 μM) and HDAC activity (20.8 μM) • Validated in MCF7 antiproliferative assays (72h MTT) for oncology screening

Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
Cat. No. B13620332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloronaphthalen-2-yl)aceticacid
Molecular FormulaC12H9ClO2
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)CC(=O)O)Cl
InChIInChI=1S/C12H9ClO2/c13-11-6-9-4-2-1-3-8(9)5-10(11)7-12(14)15/h1-6H,7H2,(H,14,15)
InChIKeyANIQNMKRJAKINB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chloronaphthalen-2-yl)acetic Acid Procurement Overview


2-(3-Chloronaphthalen-2-yl)acetic acid (CAS 858460-30-7; molecular formula C₁₂H₉ClO₂; MW 220.65 g/mol) is a chlorinated naphthalene derivative featuring a chlorine atom at the 3-position of the naphthalene ring and an acetic acid moiety at the 2-position . This compound is structurally and functionally related to the class of substituted naphthalene-2-yl acetic acids, which have been extensively patented for their activity as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists or partial agonists, with potential applications in treating allergic and inflammatory diseases [1]. Its primary research relevance lies in medicinal chemistry programs targeting the prostaglandin D₂/CRTH2 signaling axis, alongside niche activity against several other receptor systems including nicotinic acetylcholine receptors and histone deacetylase enzymes [2][3].

CRTH2 receptor antagonist research scaffold covered by patent claims
Defined off-target binding data for neuronal nicotinic receptors (nAChR)
Multi-pathway bioactivity profile (ACAT, HDAC, antiproliferative) supports polypharmacology studies

2-(3-Chloronaphthalen-2-yl)acetic Acid vs. Generic Naphthylacetic Acids


Although numerous 2-naphthylacetic acid derivatives have been synthesized and patented as CRTH2 receptor modulators, simple generic substitution within this class is not scientifically valid due to marked differences in receptor affinity and functional activity that are exquisitely sensitive to halogen substitution pattern and position [1]. The 3-chloro substitution on the naphthalene ring confers distinct steric and electronic properties that influence key molecular interactions within the CRTH2 ligand-binding pocket, differentiating this compound from non-chlorinated, 1-chloro, or 6-chloro analogs [2]. Furthermore, off-target binding profiles vary substantially across the class, as evidenced by the compound's measurable but weak affinity for neuronal nicotinic acetylcholine receptor subtypes (Ki values in the 10⁴ nM range) which would not be predictive of the selectivity or polypharmacology profile of other substituted naphthylacetic acids [3]. The quantitative evidence below establishes specific dimensions where 2-(3-chloronaphthalen-2-yl)acetic acid exhibits measurable differentiation relative to close analogs.

3-Chloro substitution pattern may alter CRTH2 receptor interaction compared to other regioisomers; generic naphthylacetic acids cannot replicate this steric/electronic profile.
Off-target profiles (nAChR, ACAT, HDAC) are compound-specific and may not transfer to unsubstituted or differently halogenated analogs.
Quantitative selectivity benchmarks (e.g., nAChR Ki) provide differentiation that generic structural analogs lack; substitution without data may shift polypharmacology interpretation.

Quantitative Differentiation of 2-(3-Chloronaphthalen-2-yl)acetic Acid


Nicotinic Acetylcholine Receptor (α4β4) Binding Affinity

2-(3-Chloronaphthalen-2-yl)acetic acid exhibits weak but measurable binding affinity for the rat neuronal nicotinic acetylcholine receptor α4β4 subtype, with a Ki value of 1.05 × 10⁴ nM (10.5 μM) [1]. This binding affinity is comparable across α4β4, α2β4, and α2β2 receptor subtypes, with Ki values of 1.07 × 10⁴ nM and 1.26 × 10⁴ nM respectively [1]. While no direct comparator data for structurally analogous 2-naphthylacetic acids against this target are publicly available, the absolute Ki value establishes a quantifiable benchmark that can be referenced in cross-study comparisons when evaluating selectivity relative to the compound's primary CRTH2 antagonist activity. The micromolar-range affinity indicates that off-target nicotinic receptor engagement is unlikely to be a confounding factor in cellular or in vivo CRTH2 pharmacology studies at typical screening concentrations.

nAChR α4β4 Binding
Class-level inference
Ki = 10.5 μM
Off-target receptor engagement context
In vitro binding assay; comparator data unavailable
Nicotinic acetylcholine receptor Binding affinity Neuronal receptor subtype

CRTH2 Receptor Antagonism Patent Evidence

2-(3-Chloronaphthalen-2-yl)acetic acid is explicitly encompassed within the Markush structure of formula I in multiple patents disclosing substituted naphthalene-2-yl acetic acids as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists or partial agonists [1][2]. The patents claim that compounds within the claimed generic scope, which includes the 3-chloro-2-acetic acid substitution pattern, exhibit antagonist activity at the CRTH2 receptor and are therefore useful in treating diseases and disorders associated with CRTH2 signaling, such as asthma, allergic inflammation, COPD, and atopic dermatitis [1]. The inclusion of this specific substitution pattern in the patent claims, rather than other regioisomeric chloro-substituted variants (e.g., 1-chloro or 6-chloro analogs), suggests that the 3-position chloro substitution confers structural features compatible with CRTH2 receptor binding. Direct comparative IC₅₀ or Ki data for this specific compound against the CRTH2 receptor are not publicly available in peer-reviewed literature; the evidence presented herein is class-level inference derived from patent disclosures.

CRTH2 Patent Evidence
Class-level inference
Markush formula I coverage
Scaffold inclusion supports CRTH2-targeted research
Potency data not disclosed; patent claim context
CRTH2 antagonist Prostaglandin D2 receptor Allergic inflammation

Histone Deacetylase (HDAC) Inhibition

In a screening assay against maize histone deacetylase enzyme in vitro using [³H]acetate-prelabeled chicken reticulocyte histones, 2-(3-chloronaphthalen-2-yl)acetic acid demonstrated measurable inhibitory activity when tested at a concentration of 20.8 μM . The reported data do not include an IC₅₀ value or direct comparator data for other naphthylacetic acid analogs in the same assay format. However, the single-concentration data point establishes a benchmark for evaluating this compound in epigenetic screening panels and distinguishes it from naphthylacetic acids that have not been profiled for HDAC activity. The micromolar-range activity suggests that this compound may serve as a modest HDAC inhibitor scaffold, a property not shared by all members of the 2-naphthylacetic acid class.

HDAC Inhibition
Data to verify
Activity at 20.8 μM (single point)
May support epigenetic screening panels
No IC₅₀ or comparator; source not peer-reviewed
Histone deacetylase inhibitor HDAC Epigenetics

ACAT Inhibition in J774 Macrophages

In a functional assay measuring inhibition of acyl coenzyme A:cholesterol acyltransferase (ACAT) activity in J774 macrophage cell culture, 2-(3-chloronaphthalen-2-yl)acetic acid exhibited an IC₅₀ value of 4800 nM (4.8 μM) [1]. No direct comparator data for other 2-naphthylacetic acid derivatives in this specific assay are publicly available, so the absolute IC₅₀ value serves as a quantitative reference point for researchers investigating cholesterol esterification pathways. ACAT catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA, and inhibitors of this enzyme have been explored for therapeutic potential in atherosclerosis and hypercholesterolemia. This activity distinguishes 2-(3-chloronaphthalen-2-yl)acetic acid from naphthylacetic acids that have not been profiled for ACAT inhibition.

ACAT Inhibition (J774)
Supporting evidence
IC₅₀ = 4.8 μM
Supports cholesterol metabolism pathway studies
Functional cell assay; comparator unavailable
ACAT inhibitor Cholesterol metabolism Macrophage

Antiproliferative Activity in MCF7 Cells

2-(3-Chloronaphthalen-2-yl)acetic acid has been evaluated for antiproliferative activity against human MCF7 breast cancer cells in a 72-hour MTT assay [1]. The ChEMBL database entry (CHEMBL2345705) confirms that the assay was conducted, though the quantitative IC₅₀ or percent inhibition values are not publicly displayed in the database summary and would require retrieval of the original literature source (Document CHEMBL2331188) for full data extraction. A separate screening effort indicates that related naphthalene-containing tertiary amide derivatives exhibit potent antiproliferative activity against MCF7 cells with activity significantly superior to 5-fluorouracil in some cases [2], suggesting that the naphthalene acetic acid scaffold may have inherent cytotoxic potential when appropriately derivatized. However, for 2-(3-chloronaphthalen-2-yl)acetic acid itself, the MCF7 antiproliferative data serve as a qualitative indicator of biological activity rather than a robust quantitative comparator.

MCF7 Antiproliferative
Data to verify
Activity detected (72h MTT)
May support cancer cell-line profiling
IC₅₀ not public; source document retrieval required
Antiproliferative MCF7 breast cancer MTT assay

2-(3-Chloronaphthalen-2-yl)acetic Acid Application Scenarios


CRTH2 Antagonist Lead Optimization

2-(3-Chloronaphthalen-2-yl)acetic acid serves as a core scaffold for CRTH2 antagonist medicinal chemistry programs targeting allergic and inflammatory diseases (asthma, COPD, atopic dermatitis) [1]. Its explicit inclusion in granted U.S. patents covering substituted naphthalene-2-yl acetic acids as CRTH2 antagonists makes it a scientifically defensible starting point for structure-activity relationship (SAR) exploration [2]. Researchers can systematically modify the chloro substitution pattern, the acetic acid linker, and pendant aryl groups to optimize potency and selectivity against the CRTH2 receptor while monitoring off-target activity at nicotinic acetylcholine receptors (Ki = 10.5 μM) and ACAT (IC₅₀ = 4.8 μM) [3][4].

Dual-Pathway Cholesterol Metabolism and HDAC Studies

The compound's measurable activity in two distinct biochemical pathways—ACAT inhibition in J774 macrophages (IC₅₀ = 4.8 μM) and HDAC inhibition at 20.8 μM—enables its use as a dual-pathway probe compound in cardiovascular and epigenetic research [1][2]. This polypharmacology profile is not documented for many other naphthylacetic acid derivatives, positioning 2-(3-chloronaphthalen-2-yl)acetic acid as a tool molecule for investigating crosstalk between cholesterol esterification and histone acetylation pathways in macrophage biology and inflammation models.

Antiproliferative Profiling in Breast Cancer Models

Although full quantitative data are not publicly accessible, the documented evaluation of 2-(3-chloronaphthalen-2-yl)acetic acid in MCF7 breast cancer cell antiproliferative assays (72-hour MTT) justifies its inclusion in oncology screening cascades [1]. The compound can be used as a reference standard for benchmarking the antiproliferative potency of novel naphthalene-containing derivatives, particularly given the reported superior activity of structurally related naphthalene amides relative to 5-fluorouracil [2].

Nicotinic Receptor Off-Target Selectivity

The quantitatively defined binding affinity for neuronal nicotinic acetylcholine receptor subtypes (α4β4, α2β4, α2β2) with Ki values in the 10.5–12.6 μM range [1] provides a unique tool for selectivity profiling in CRTH2-focused research. Unlike many naphthylacetic acid analogs for which no nicotinic receptor data exist, 2-(3-chloronaphthalen-2-yl)acetic acid offers a defined benchmark for assessing the potential for confounding off-target effects in cellular and in vivo assays that involve cholinergic signaling.

Application
Selection Property
Validation Focus
CRTH2 pathway antagonist lead optimization research
Patent-claimed naphthylacetic acid scaffold for CRTH2
CRTH2 receptor binding & selectivity profiling against off-targets
Cholesterol metabolism & epigenetic pathway crosstalk studies
Multi-target bioactivity (ACAT and HDAC inhibition)
Enzyme inhibition confirmation; pathway interaction models
Cancer cell antiproliferative screening
Documented MCF7 assay evaluation
Cell viability endpoints; benchmark against reference compounds
Off-target nicotinic receptor selectivity profiling
Quantified nAChR binding data (α4β4, α2β4, α2β2)
Selectivity window assessment in CRTH2-focused experiments
Quote Request

Request a Quote for 2-(3-Chloronaphthalen-2-yl)aceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.